molecular formula C10H11FINO B3097482 5-Fluoro-2-iodo-N-isopropylbenzamide CAS No. 1311720-30-5

5-Fluoro-2-iodo-N-isopropylbenzamide

Cat. No.: B3097482
CAS No.: 1311720-30-5
M. Wt: 307.10
InChI Key: RCULDMDNDKRXTK-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, along with an isopropyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-N-isopropylbenzamide typically involves the iodination of 5-fluoro-N-isopropylbenzamide. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-N-isopropylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

5-Fluoro-2-iodo-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity for these targets. The amide group can also participate in hydrogen bonding and other interactions that contribute to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-iodo-N-isopropylbenzamide is unique due to the combination of fluorine, iodine, and an isopropyl group attached to the benzene ring, along with the amide functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCULDMDNDKRXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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